

(2E)-3-(3-Chlorophenyl)acryloyl chloride CAS 13565-06-5 properties

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Compound of Interest

Compound Name: (2E)-3-(3-Chlorophenyl)acryloyl
chloride

CAS No.: 13565-06-5

Cat. No.: B6591299

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Technical Monograph: (2E)-3-(3-Chlorophenyl)acryloyl Chloride Optimizing Electrophilic Warheads for Covalent Kinase Inhibition and Bioactive Amide Synthesis Executive Summary

(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5), also known as m-chlorocinnamoyl chloride, is a critical electrophilic building block in medicinal chemistry. Distinguished by its conjugated

-unsaturated carbonyl system, this compound serves a dual function: it is a highly reactive acylating agent for amine/alcohol functionalization and a latent Michael acceptor capable of covalent cysteine targeting in kinase inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The 3-chloro substitution on the phenyl ring imparts unique electronic properties compared to the unsubstituted cinnamoyl chloride, enhancing lipophilicity and altering the electrophilicity of the carbonyl carbon.

Property	Specification
IUPAC Name	(2E)-3-(3-Chlorophenyl)prop-2-enoyl chloride
CAS Number	13565-06-5
Molecular Formula	C H Cl O
Molecular Weight	201.05 g/mol
Physical State	Crystalline solid or semi-solid mass (low melting)
Melting Point	Approx. 35–50 °C (Estimate based on isomers; m-isomer often lower melting than p-isomer)
Boiling Point	>120 °C at 10 mmHg (Predicted)
Solubility	Soluble in CH Cl , THF, Toluene, EtOAc; Decomposes in water/alcohols
Stability	Moisture sensitive; hydrolyzes to 3-chlorocinnamic acid and HCl

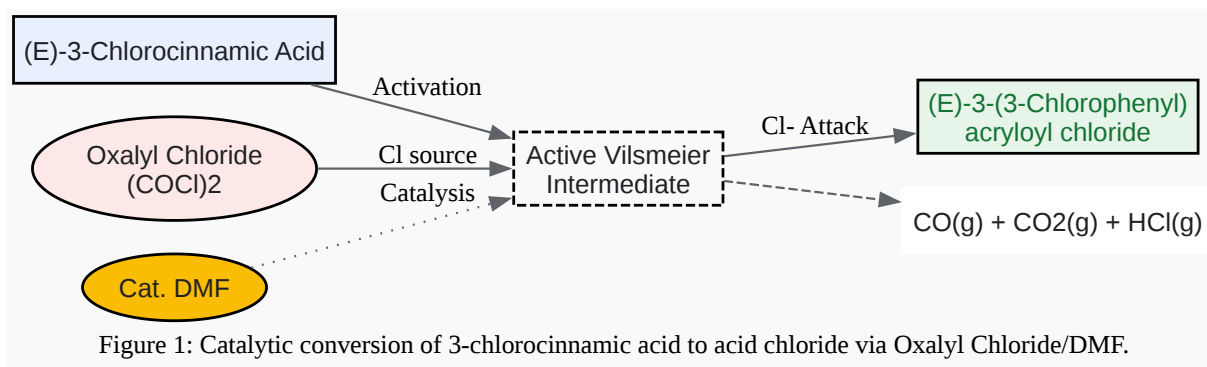
Synthetic Routes & Process Chemistry

Validated Synthesis Protocol

The most robust method for generating high-purity **(2E)-3-(3-Chlorophenyl)acryloyl chloride** involves the chlorination of 3-chlorocinnamic acid. While thionyl chloride (SOCl₂)

) is the standard reagent, the use of oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is recommended for sensitive substrates to avoid thermal degradation.

Mechanism of Activation (Vilsmeier-Haack Type): The catalytic cycle involving DMF and oxalyl chloride generates the active Vilsmeier reagent, which converts the carboxylic acid to the acid chloride under mild conditions.



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Process Considerations

- Stoichiometry: Use 1.2 equivalents of oxalyl chloride.
- Catalyst: 1-2 mol% DMF is sufficient.
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for scale-up as it allows for easy solvent swapping.
- Gas Evolution: The reaction generates CO, CO₂, and HCl. Proper ventilation and a caustic scrubber are mandatory.

Medicinal Chemistry Applications

Covalent Kinase Inhibition (The "Warhead" Strategy)

The 3-chlorocinnamoyl moiety is a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs). The

-unsaturated amide formed after coupling acts as a Michael acceptor.

- Mechanism: The acrylamide warhead is positioned to react specifically with a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR) near the ATP-binding pocket.
- Selectivity: The 3-chloro substituent on the phenyl ring provides steric bulk and lipophilic contacts that can orient the molecule within the hydrophobic pocket, improving selectivity over the unsubstituted analog.

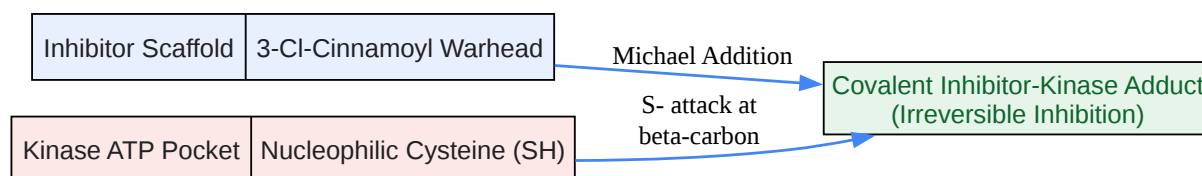


Figure 2: Mechanism of Covalent Kinase Inhibition via Michael Addition.

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[1]

Bioactive Amides & Esters

Beyond kinases, this intermediate is used to synthesize bioactive amides with antimicrobial and anti-inflammatory properties.

- Example: Synthesis of cinnamoyl-metronidazole esters, which have shown enhanced efficacy against anaerobic bacteria compared to the parent drug [1].
- Example: N-cinnamoyl derivatives of amines (e.g., memantine) are explored for neuroprotective properties, where the lipophilic cinnamoyl group enhances blood-brain barrier (BBB) penetration [1].

Experimental Protocols

Protocol A: Synthesis of (2E)-3-(3-Chlorophenyl)acryloyl Chloride

Note: Perform all operations in a fume hood under an inert atmosphere (N₂ or Ar).

- Setup: Charge a flame-dried 250 mL round-bottom flask with 3-chlorocinnamic acid (10.0 g, 54.8 mmol) and anhydrous DCM (100 mL).
- Activation: Add DMF (0.1 mL, cat.) to the suspension.
- Chlorination: Cool to 0 °C. Add oxalyl chloride (5.6 mL, 65.7 mmol) dropwise over 30 minutes. (Caution: Vigorous gas evolution).
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The solution should become clear.
- Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess oxalyl chloride.
- Chase: Redissolve the crude oil in dry toluene (20 mL) and concentrate again to remove trace HCl.
- Result: The product is obtained as a yellow semi-solid or oil (quant yield) and is generally used immediately without further purification.

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

For coupling with stable amines (e.g., anilines, aliphatic amines).

- Dissolution: Dissolve the amine (1.0 equiv) in DCM. Add Triethylamine (1.5 equiv) or Diisopropylethylamine (DIPEA).

- Addition: Cool the amine solution to 0 °C. Add a solution of **(2E)-3-(3-Chlorophenyl)acryloyl chloride** (1.1 equiv) in DCM dropwise.
- Monitoring: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.
- Quench: Quench with sat. NaHCO₃.
- Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Handling, Stability & Safety

- Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.
- Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably in a desiccator or refrigerator (2–8 °C).
- Lachrymator: Vapors are irritating to the eyes and respiratory tract. Handle strictly within a fume hood.

References

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- PubChem Compound Summary for CID 13140 (Acryloyl Chloride - Related Structure/Properties). Source: PubChem URL:[[Link](#)]
- Method for preparing 3-chloropivaloyl chloride (General Acid Chloride Synthesis Protocol Reference).

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Sources

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